molecular formula C9H17N3O4S B12337783 H-Met-asn-OH

H-Met-asn-OH

Cat. No.: B12337783
M. Wt: 263.32 g/mol
InChI Key: JMEWFDUAFKVAAT-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: H-Met-asn-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Substituted peptides with modified side chains.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific sequence and the presence of methionine and asparagine, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its broad range of applications in research and industry make it a valuable compound .

Properties

Molecular Formula

C9H17N3O4S

Molecular Weight

263.32 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

JMEWFDUAFKVAAT-WDSKDSINSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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